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Compound of Interest

2-Hydroxyquinoline-7-carboxylic
Compound Name: d
aci

Cat. No.: B2794258

2-Hydroxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound built upon a
quinoline core. The strategic placement of a hydroxyl group at the 2-position and a carboxylic
acid at the 7-position endows this molecule with unique chemical reactivity and significant
potential across various scientific domains. While its isomer, 8-hydroxyquinoline, is widely
recognized as a potent metal-chelating agent and fluorescent probe, 2-hydroxyquinoline-7-
carboxylic acid presents its own distinct opportunities as a versatile synthetic intermediate in
medicinal chemistry and as a scaffold for the development of novel enzyme inhibitors.[1][2]

This guide provides a detailed exploration of the core applications of 2-Hydroxyquinoline-7-
carboxylic acid, moving from its fundamental properties and handling to specific, field-proven
experimental protocols. The methodologies described herein are designed to be self-validating,
with an emphasis on the scientific rationale behind each step, empowering researchers to not
only execute experiments but also to innovate upon these foundational techniques.

Physicochemical Properties and Essential Handling

Understanding the fundamental properties of 2-Hydroxyquinoline-7-carboxylic acid is critical
for its effective use in any experimental setting. The compound is typically a solid at room
temperature with high thermal stability, a characteristic influenced by intramolecular hydrogen
bonding.[1]
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Property Value Reference
CAS Number 320349-89-1 [3]
Molecular Formula C10H7NOs [1]
Molecular Weight 189.17 g/mol [1]

Solid, typically pale yellow to
Appearance _ (2]
reddish-yellow powder

Melting Point > 300 °C [1]

- Soluble in polar organic
Solubility [1]
solvents (e.g., DMSO, DMF)

Store in a cool, dry, dark place,
Storage ) [11[2]
protected from moisture

Protocol 1: Preparation of Stock Solutions

The accuracy of any experiment begins with the precise preparation of reagents. Due to its
limited aqueous solubility, a polar organic solvent is required to prepare a stock solution of 2-
Hydroxyquinoline-7-carboxylic acid.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration
stock solutions for most biological assays. Its high polarity effectively solvates the molecule,
and it is miscible with the aqueous buffers typically used in these experiments.

Step-by-Step Methodology:
o Tare the Vial: Accurately weigh an empty, sterile microcentrifuge tube or glass vial.

o Weigh the Compound: Carefully add the desired amount of 2-Hydroxyquinoline-7-
carboxylic acid powder to the vial. For example, to prepare a 10 mM stock solution, weigh
out 1.8917 mg for 1 mL of solvent.

¢ Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
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» Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial
to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect the
solution against a light source to confirm no solid particulates remain.

o Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store at -20°C or -80°C for long-term stability.

Application I: A Versatile Intermediate in Medicinal
Chemistry

The dual functionality of the hydroxyl and carboxylic acid groups makes 2-Hydroxyquinoline-
7-carboxylic acid a valuable starting material for synthesizing more complex molecules and
compound libraries.[1][4] These reactive sites allow for a wide range of chemical
transformations, including esterification, amidation, and etherification, enabling the exploration
of structure-activity relationships (SAR) in drug discovery programs.[5]

Protocol 2: Synthesis of a Carboxamide Derivative via
Amide Coupling

This protocol details a representative workflow for coupling the carboxylic acid moiety with a
primary amine to form a carboxamide derivative, a common structural motif in
pharmacologically active compounds.

Causality: Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a
standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid, facilitating
its reaction with an amine under mild conditions to produce high yields.
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Workflow: Amide Coupling Synthesis
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Caption: General experimental workflow for amide coupling synthesis.
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Step-by-Step Methodology:

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-Hydroxyquinoline-7-carboxylic acid (1.0 eq) and the desired
primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a
non-nucleophilic base. Stir for 5 minutes.

Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
Add this solution dropwise to the reaction mixture at 0°C (ice bath).

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 2-12 hours).

Work-up: Once complete, pour the reaction mixture into a separatory funnel containing
water.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as
ethyl acetate.

Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude material using flash column chromatography on silica gel to
yield the pure carboxamide derivative.

Characterization: Confirm the structure and purity of the final compound using techniques
such as *H NMR, 3C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Application lI: Screening for Metalloenzyme
Inhibition

The 8-hydroxyquinoline scaffold is a well-established metal-binding pharmacophore used in the
design of inhibitors for metalloenzymes.[6] By analogy, the nitrogen atom of the quinoline ring
and the adjacent hydroxyl group in the 2-hydroxyquinoline tautomer can form a bidentate
chelation site for essential metal ions (e.g., Zn?*, Fe2*, Mg?*) within an enzyme's active site.
This makes 2-Hydroxyquinoline-7-carboxylic acid and its derivatives promising candidates

for screening as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix
metalloproteinases (MMPs).[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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